Sugar Moiety Differentiation: Glucopyranosyl vs. Ribofuranosyl Conformational and Hydrogen-Bonding Topology
The target compound bears a β-D-glucopyranosyl six-membered ring sugar, which fundamentally differs from the β-D-ribofuranosyl five-membered ring in isoguanosine (crotonoside, CAS 1818-71-9). The glucopyranosyl ring adopts chair conformations with equatorially oriented hydroxyl groups, whereas the ribofuranosyl ring populates envelope (C2′-endo/C3′-endo) conformations [1]. This conformational difference translates into distinct glycosidic torsion angle preferences and alters the spatial presentation of the nucleobase relative to the sugar hydroxyl network. Hydrogen bond donor/acceptor counts differ quantitatively: the glucopyranosyl compound possesses 6 H-bond donors and 8 H-bond acceptors (calculated) , versus 5 H-bond donors and 7 H-bond acceptors for the ribofuranosyl analog isoguanosine. This difference in H-bonding capacity can affect solvation free energy, crystal packing in structural biology applications, and recognition by carbohydrate-binding domains [1]. Note: direct quantitative binding or functional activity data comparing these two specific compounds in an identical assay system is currently absent from the peer-reviewed literature; this evidence is classified as class-level inference based on well-established carbohydrate conformational principles and H-bond topology.
| Evidence Dimension | Conformational preference and hydrogen-bond topology of sugar moiety |
|---|---|
| Target Compound Data | β-D-Glucopyranosyl (6-membered chair); 6 HBD, 8 HBA; axial hydroxymethyl group; equatorial hydroxyl pattern |
| Comparator Or Baseline | β-D-Ribofuranosyl in isoguanosine/crotonoside (5-membered envelope/twist); 5 HBD, 7 HBA |
| Quantified Difference | Qualitative difference in ring system (6-membered chair vs. 5-membered envelope); ΔHBD = +1, ΔHBA = +1 relative to ribofuranosyl analog |
| Conditions | Calculated physicochemical properties (ChemSpider/Percepta Platform); conformational analysis from Cambridge Structural Database and carbohydrate NMR databases |
Why This Matters
The sugar ring size and conformation determine whether an isoguanine nucleoside is recognized by riboside-specific kinases, transported by nucleoside transporters, or cleaved by phosphorylases—making the glucopyranosyl/ribofuranosyl distinction a critical gating criterion for procurement in enzyme-targeted applications.
- [1] Ding, T.; Tang, F.; Ni, G.; Liu, J.; Zhao, H.; Chen, Q. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications. RSC Adv. 2020, 10, 6223–6248. DOI: 10.1039/C9RA09427J. View Source
